1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro-
Description
Infrared (IR) Spectroscopy
Key absorption bands (predicted):
Nuclear Magnetic Resonance (NMR)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Properties
CAS No. |
114772-39-3 |
|---|---|
Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H,9H2 |
InChI Key |
OATBYCHXZQQYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H10BrN1O2
- Molecular Weight : 276.13 g/mol
- CAS Number : 114772-54-2
The compound features a biphenyl structure with bromomethyl and nitro substituents, which significantly influence its reactivity and interaction with other molecules.
Synthesis of Pharmaceuticals
1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The bromomethyl group allows for further functionalization, enabling the development of complex molecules.
- Case Study : The synthesis of certain antihistamines has been reported using this compound as a precursor. The incorporation of the bromomethyl group facilitates nucleophilic substitution reactions leading to the desired pharmacological agents.
Catalytic Applications
This compound has shown promise as a catalyst in specific organic reactions, particularly in C–N coupling reactions. Its nitro group can participate in redox reactions, enhancing the efficiency of coupling processes.
- Research Findings : A study demonstrated that using 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- as a catalyst in reductive C–N coupling reactions yielded high conversion rates and selectivity for desired products under mild conditions .
Material Science
In material science, derivatives of this compound are investigated for their potential use in organic electronics and photonic devices due to their electronic properties.
- Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Optical Absorption | UV-visible range |
Toxicological Studies
While exploring its applications, it is essential to consider the toxicological profile of 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro-. Studies have indicated mutagenic potential associated with compounds containing nitro groups.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- with key analogs, highlighting substituent effects on molecular properties and applications:
Reactivity and Electronic Effects
- Bromomethyl vs. Chloromethyl/Trifluoromethyl : Bromomethyl groups (as in the target compound) are more reactive in nucleophilic substitutions compared to chloromethyl analogs (e.g., 4'-(chloromethyl)-1,1'-biphenyl) due to the weaker C-Br bond. Trifluoromethyl groups (e.g., 4-(trifluoromethyl)-1,1'-biphenyl) are electron-withdrawing but less reactive in substitution reactions .
- Nitro vs. Cyano/Alkoxy: The nitro group is a stronger electron-withdrawing group than cyano (-CN) or alkoxy (-OR), directing electrophilic substitutions to the meta position. This contrasts with alkoxy groups, which are electron-donating and activate the ring for ortho/para substitution .
Research Findings and Data
Preparation Methods
Two-Phase Photochemical Bromination
Photochemical bromination in a two-phase system represents a high-yielding method for introducing the bromomethyl group. In this approach, 4'-methyl-2-nitro-biphenyl is dissolved in a halogenated solvent (e.g., dichloromethane or carbon tetrachloride) and combined with an aqueous phase containing bromine (Br₂) or N-bromosuccinimide (NBS). Photo-irradiation at wavelengths of 300–400 nm initiates a radical chain mechanism, enabling selective bromination of the methyl group. For example, using Br₂ in carbon tetrachloride under reflux for 3 hours achieves an 86% yield of the target compound. The reaction’s efficiency stems from the in situ generation of bromine radicals, which abstract a hydrogen atom from the methyl group, followed by recombination with a bromine molecule.
Optimization with Co-Solvents and Initiators
The choice of solvent significantly impacts reaction kinetics. Ethyl acetate and acetonitrile, when used with hydrogen peroxide (H₂O₂) as an oxidant, enhance bromine atom utilization by stabilizing reactive intermediates. A protocol combining 4'-methyl-2-nitro-biphenyl, 48% aqueous HBr, and 30% H₂O₂ in ethyl acetate at 40°C for 10 hours achieves an 88% yield. Radical initiators such as azobisisobutyronitrile (AIBN) are optional but can reduce reaction times by 30% in non-polar solvents like hexane.
Bromination via Halogenation Reagents
Sodium Bromate/Sodium Pyrosulfite System
A redox-based method employs sodium bromate (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in ethyl acetate. The bromate-pyrosulfite reaction generates bromine in situ, which reacts with the methyl group under mild conditions (20–25°C). For instance, combining 4'-methyl-2-nitro-biphenyl with NaBrO₃ and Na₂S₂O₅ in a 1:1 molar ratio produces the bromomethyl derivative in 93% yield after 4 hours. This method avoids handling elemental bromine, improving safety profiles.
Hydrobromic Acid/Hydrogen Peroxide
Aqueous hydrobromic acid (HBr) paired with H₂O₂ offers a greener alternative. In a representative procedure, 4'-methyl-2-nitro-biphenyl is treated with 9N HBr and H₂O₂ in methylene chloride at 25°C for 6 hours, yielding 92% product. The H₂O₂ oxidizes HBr to Br₂, enabling a closed-loop bromine cycle that minimizes waste.
Continuous-Flow Synthesis
Microreactor Design for Scalability
Continuous-flow systems address scalability challenges in bromination. A tubular reactor with a 10 mL volume, operated at 70°C and illuminated by UV-LEDs (365 nm), processes a mixture of 4'-methyl-2-nitro-biphenyl, HBr, and H₂O₂ in acetonitrile at a flow rate of 2 mL/min. This setup achieves 90% conversion in 10 minutes, with a throughput of 12 g/hour. The enhanced heat and mass transfer in microchannels suppress side reactions, improving purity (>98% by HPLC).
Solvent Optimization in Flow
Solvent polarity critically affects flow dynamics. Ethyl acetate, with its moderate polarity, balances solubility and reaction rate, whereas hexane necessitates higher temperatures (40°C) to maintain homogeneity. A comparative study shows ethyl acetate provides 90% yield vs. 78% for dichloromethane under identical conditions.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Byproduct Formation
Dibromination at the methyl group is a common side reaction (5–15% yield loss), particularly in excess bromine conditions. Stoichiometric control (1.1 eq Br₂) and low-temperature photochemistry (<40°C) suppress dibromide formation to <2%. Post-reaction quenching with sodium thiosulfate removes residual bromine.
Nitro Group Stability
The electron-withdrawing nitro group deactivates the aromatic ring, slowing bromination. Elevated temperatures (70–80°C) compensate for reduced reactivity but risk nitro group reduction. Catalytic iron(III) chloride (0.5 mol%) accelerates the reaction without compromising nitro stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
